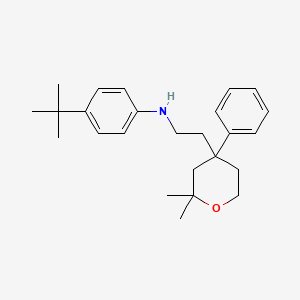
13-Oxo-ODE-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
13-Oxo-9Z,11E-9,10,12,-d3-octadecadienoic acid, commonly known as 13-Oxo-ODE-d3, is a deuterated form of 13-oxo-9Z,11E-octadecadienoic acid. This compound is primarily used as an internal standard for the quantification of 13-Oxo-ODE by gas chromatography or liquid chromatography-mass spectrometry. It contains three deuterium atoms at the 9, 10, and 12 positions, which makes it useful in various analytical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
13-Oxo-ODE-d3 is synthesized by incorporating stable heavy isotopes of hydrogen (deuterium) into the 13-Oxo-ODE molecule. The deuteration process involves the selective replacement of hydrogen atoms with deuterium atoms at specific positions. This can be achieved through various chemical reactions, including catalytic hydrogenation and deuterium exchange reactions .
Industrial Production Methods
Industrial production of this compound involves large-scale deuteration processes using deuterium gas or deuterated solvents. The compound is then purified through techniques such as chromatography to achieve high purity levels (≥99% deuterated forms). The final product is typically formulated as a solution in acetonitrile or other suitable solvents .
Analyse Des Réactions Chimiques
Types of Reactions
13-Oxo-ODE-d3 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: The deuterium atoms in this compound can be substituted with other isotopes or functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as potassium permanganate and hydrogen peroxide.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from the reactions of this compound include various oxidized and reduced derivatives, as well as substituted compounds with different functional groups .
Applications De Recherche Scientifique
13-Oxo-ODE-d3 has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 13-Oxo-ODE-d3 involves its interaction with specific molecular targets and pathways. It is produced from 13-HODE by a NAD±dependent dehydrogenase present in rat colonic mucosa. The compound stimulates cell proliferation when instilled intrarectally in rats and has been detected in preparations of rabbit reticulocyte plasma and mitochondrial membranes . The production of 13-Oxo-ODE is linked to the maturation of reticulocytes to erythrocytes through the activity of 15-lipoxygenase .
Comparaison Avec Des Composés Similaires
Similar Compounds
13-Oxo-ODE: The non-deuterated form of 13-Oxo-ODE-d3, used in similar analytical applications.
9-OxoODE: Another oxidized derivative of linoleic acid with similar biochemical properties.
13-HODE: A hydroxylated derivative of linoleic acid that serves as a precursor to 13-Oxo-ODE.
Uniqueness
This compound is unique due to its deuterated form, which provides enhanced stability and allows for precise quantification in mass spectrometry applications. The presence of deuterium atoms also affects the compound’s pharmacokinetic and metabolic profiles, making it a valuable tool in drug development and research .
Propriétés
Formule moléculaire |
C18H30O3 |
|---|---|
Poids moléculaire |
297.4 g/mol |
Nom IUPAC |
(9Z,11E)-9,10,12-trideuterio-13-oxooctadeca-9,11-dienoic acid |
InChI |
InChI=1S/C18H30O3/c1-2-3-11-14-17(19)15-12-9-7-5-4-6-8-10-13-16-18(20)21/h7,9,12,15H,2-6,8,10-11,13-14,16H2,1H3,(H,20,21)/b9-7-,15-12+/i7D,9D,15D |
Clé InChI |
JHXAZBBVQSRKJR-POQBIENVSA-N |
SMILES isomérique |
[2H]/C(=C(\[2H])/C=C(\[2H])/C(=O)CCCCC)/CCCCCCCC(=O)O |
SMILES canonique |
CCCCCC(=O)C=CC=CCCCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-bromo-2-[1-(2,5-dimethylphenyl)-5-methyl-1H-pyrazol-4-yl]quinoline-4-carboxylic acid](/img/structure/B12369010.png)
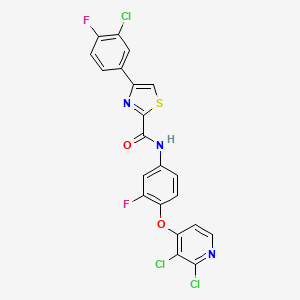
![N-[[4-[2-(2-aminopyridin-3-yl)-5-phenylimidazo[4,5-b]pyridin-3-yl]phenyl]methyl]-6-cyanopyrimidine-4-carboxamide](/img/structure/B12369017.png)

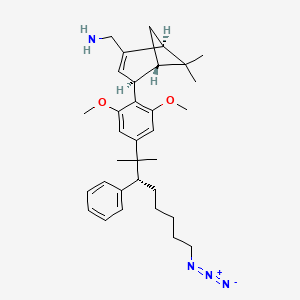
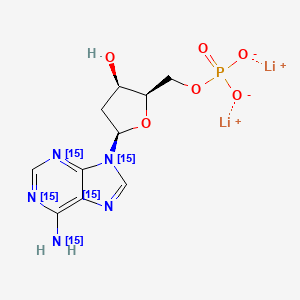
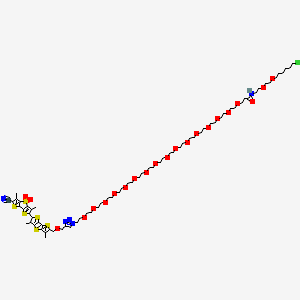
![sodium;3-[[N-ethyl-4-[[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]-phenylmethyl]anilino]methyl]benzenesulfonate](/img/structure/B12369049.png)
